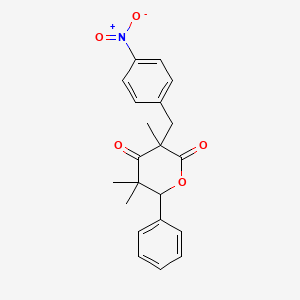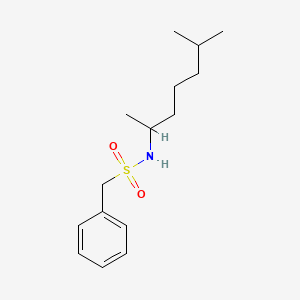![molecular formula C24H21F3N2O B3979424 1-(4-biphenylylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3979424.png)
1-(4-biphenylylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine
Vue d'ensemble
Description
1-(4-biphenylylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine, commonly known as TFMPP, is a psychoactive drug that belongs to the piperazine family. TFMPP is a synthetic compound that was first synthesized in the 1990s and has since gained popularity as a recreational drug. TFMPP is a Schedule III controlled substance in the United States and is illegal in many countries. However, TFMPP has also been used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of TFMPP is not fully understood, but it is believed to act on the serotonin system in the brain. TFMPP is a serotonin receptor agonist, meaning that it binds to and activates serotonin receptors. This leads to an increase in the release of serotonin, a neurotransmitter that is involved in regulating mood, anxiety, and other physiological processes.
Biochemical and Physiological Effects
TFMPP has been shown to have a variety of biochemical and physiological effects. In animal models, TFMPP has been shown to increase locomotor activity, induce hyperthermia, and increase heart rate and blood pressure. TFMPP has also been shown to increase the release of certain hormones, such as cortisol and prolactin. These effects are thought to be mediated by the activation of serotonin receptors in the brain and peripheral nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
TFMPP has several advantages for use in laboratory experiments. It is a relatively inexpensive and easy-to-synthesize compound, making it readily available for research purposes. TFMPP also has a well-characterized mechanism of action, making it a useful tool for studying the serotonin system. However, TFMPP also has several limitations. It has a narrow therapeutic window, meaning that it can be toxic at high doses. TFMPP also has a short half-life, making it difficult to study its long-term effects.
Orientations Futures
There are several potential future directions for research on TFMPP. One area of interest is the potential use of TFMPP as a model for studying anxiety disorders. TFMPP has been shown to induce anxiety-like behavior in animal models, making it a potentially useful tool for studying the underlying mechanisms of anxiety. Another area of interest is the development of new compounds based on the structure of TFMPP that may have improved therapeutic properties. Finally, further research is needed to fully understand the mechanism of action of TFMPP and its potential therapeutic applications.
Applications De Recherche Scientifique
TFMPP has been used in scientific research to investigate its potential therapeutic applications and to understand its mechanism of action. TFMPP has been shown to have anxiogenic effects, meaning that it can induce anxiety-like behavior in animal models. This has led to research into the potential use of TFMPP as a model for studying anxiety disorders. TFMPP has also been investigated for its potential use in treating depression, as it has been shown to increase the levels of certain neurotransmitters in the brain.
Propriétés
IUPAC Name |
(4-phenylphenyl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N2O/c25-24(26,27)21-7-4-8-22(17-21)28-13-15-29(16-14-28)23(30)20-11-9-19(10-12-20)18-5-2-1-3-6-18/h1-12,17H,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLVHBPEEYRQSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-fluorophenyl)ethyl]-2-methylbenzamide](/img/structure/B3979342.png)
![methyl 5-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B3979343.png)
![N-{2-[4-(4-tert-butylbenzoyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide](/img/structure/B3979351.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[isopropyl(methyl)amino]methyl}-2-piperidinone](/img/structure/B3979355.png)
![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B3979365.png)

![N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-5-phenylpentanamide](/img/structure/B3979382.png)


![ethyl 4-[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]-1-piperazinecarboxylate](/img/structure/B3979398.png)
![2-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]pentanamide](/img/structure/B3979420.png)

![1-[2-(2,4-dichlorophenoxy)ethyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3979432.png)
